Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a 3-nitrobenzenesulfonyl-substituted acetamido group at position 5, a phenyl substituent at position 2, and an ethyl ester at position 3 of the benzofuran core.
Properties
IUPAC Name |
ethyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O8S/c1-3-34-25(29)23-21-15-18(12-13-22(21)35-24(23)17-8-5-4-6-9-17)26(16(2)28)36(32,33)20-11-7-10-19(14-20)27(30)31/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJJLLVRPNLDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate can then be further reacted with appropriate reagents to introduce the acetamido and nitrobenzenesulfonyl groups under controlled conditions.
Chemical Reactions Analysis
Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Due to its benzofuran core, this compound is of interest in the development of new pharmaceuticals with potential anti-tumor, antibacterial, and antiviral activities.
Biological Studies: It can be used as a probe to study various biological processes and pathways, particularly those involving benzofuran derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules for industrial purposes.
Mechanism of Action
The mechanism of action of Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Ethyl 5-(N-((4-fluorophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate
A closely related compound, ethyl 5-(N-((4-fluorophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate (CAS 518319-26-1), shares the benzofuran core and acetamido-sulfonyl substituent but differs in two critical regions:
Sulfonyl Group Substituent : A 4-fluorophenyl group replaces the 3-nitrobenzenesulfonyl group.
Benzofuran Substituent : A methyl group occupies position 2 instead of a phenyl group.
Table 1: Comparative Physicochemical Properties
Analysis of Substituent Effects
Sulfonyl Group Variations
- Electron Effects : The 3-nitro group is strongly electron-withdrawing, enhancing the sulfonamide’s acidity compared to the 4-fluoro substituent (which is mildly electron-withdrawing). This may increase solubility in polar solvents for the target compound.
- Steric and Polar Interactions : The nitro group’s larger size and higher polarity could influence crystal packing or binding affinity in biological systems compared to the smaller fluorine atom.
Benzofuran Core Modifications
- 2-Phenyl vs. 2-Methyl : The phenyl group at position 2 increases steric bulk and aromaticity, likely raising lipophilicity (logP) compared to the methyl analog. This could reduce aqueous solubility but improve membrane permeability in drug delivery contexts.
Ester Group Stability
Both compounds feature an ethyl ester at position 3, which may hydrolyze under acidic or basic conditions.
Research Implications and Limitations
- Synthetic Applications : The nitro group’s reactivity makes the target compound a candidate for further derivatization (e.g., reduction to an amine).
- Biological Relevance : While neither compound’s bioactivity is described in the evidence, the structural differences suggest divergent interactions with biological targets. For example, the fluorinated analog’s smaller size might favor tighter binding in enzyme active sites.
- Data Gaps : Experimental data for the target compound (e.g., crystallographic structures, solubility, bioactivity) are absent in the provided evidence. Computational modeling or further synthesis would be required to validate predictions.
Biological Activity
Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety, an acetamido group, and a nitrobenzenesulfonyl substituent. Its molecular formula is , and its molecular weight is 378.42 g/mol. The presence of the benzofuran core is significant as it is often associated with various pharmacological properties.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines. For instance, studies have shown that related benzofuran derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 13.3 | Apoptosis induction |
| Compound B | A549 (Lung) | 7.0 | EGFR inhibition |
| Ethyl Compound | Various | TBD | TBD |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, it may act on histone deacetylases (HDACs), which are crucial in regulating gene expression linked to cell proliferation and survival. Inhibitors of HDACs have shown promise in preclinical models for their ability to induce differentiation and apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : The compound may interfere with growth factor signaling pathways, such as the EGFR pathway, leading to reduced cell proliferation.
- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in cancer cells, contributing to its antiproliferative effects.
- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest at various phases, further inhibiting tumor growth.
Case Studies
Several studies have explored the efficacy of related compounds in vitro and in vivo:
- Study 1 : A series of benzofuran derivatives were tested against various cancer cell lines, demonstrating significant antiproliferative activity with IC50 values ranging from 7 µM to over 20 µM.
- Study 2 : In vivo studies using xenograft models showed that compounds with similar structures could reduce tumor size significantly compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
